molecular formula C30H52O26 B3028596 Laminaripentaose CAS No. 23743-55-7

Laminaripentaose

Cat. No. B3028596
CAS RN: 23743-55-7
M. Wt: 828.7 g/mol
InChI Key: UUQINGLDFWYORW-IMLBFRLQSA-N
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Description

Laminaripentaose is a type of oligosaccharide . It is used in research, biochemical enzyme assays, and in vitro diagnostic analysis . Its molecular formula is C30H52O26 .


Synthesis Analysis

Laminaripentaose-producing β-1,3-glucanase (LPHase) catalyzes the hydrolysis of a long chain polysaccharide -1,3-glucan into specific pentasaccharide oligomers . LPHase is a member of the glycoside hydrolase family 64 (GH-64) that play important roles during biomass degradation .


Molecular Structure Analysis

The molecular structure of Laminaripentaose includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 112 bond(s) .


Chemical Reactions Analysis

Laminaripentaose-producing β-1,3-glucanase (LPHase) catalyzes the hydrolysis of a long chain polysaccharide -1,3-glucan into specific pentasaccharide oligomers . The enzymatic mechanism of LPHase remains to be determined although it has been reported that Glu154 and Asp170 may serve as the active site residues of LPHase .


Physical And Chemical Properties Analysis

Laminaripentaose has a molecular weight of 828.7 . It has a density of 1.9±0.1 g/cm3 . Its boiling point is 1235.6±65.0 °C at 760 mmHg . The molar refractivity is 172.0±0.4 cm3 .

Scientific Research Applications

Biocontrol Agents

Laminaripentaose has been found to be produced by certain enzymes that are key factors in the interaction of plant pathogens and antifungal agents . These enzymes are regarded as potential biocontrol agents. For instance, a novel endo-β-1,3-glucanase from Magnaporthe oryzae was found to hydrolyze β-glucans into oligosaccharides dominated by laminaripentaose . This enzyme inhibited the germination of conidial and appressorium formation of M. oryzae, illustrating effective biocontrol activity .

Immunostimulatory Effect

The hydrolysates of β-glucans, including laminaripentaose, have been found to induce the expression of defense genes restricting M. oryzae infection in rice plants . This indicates an immunostimulatory effect of these hydrolysates, suggesting a potential application of laminaripentaose in enhancing plant immunity against pathogens .

Biochemical Enzyme Assays

Laminaripentaose is used in research for biochemical enzyme assays . It serves as a substrate for certain enzymes, such as endo-1,3-β-Glucanase .

In Vitro Diagnostic Analysis

In addition to its use in enzyme assays, laminaripentaose is also used in in vitro diagnostic analysis .

Glycobiology and Cell Wall Research

Laminaripentaose has been used in the development of high-resolution oligosaccharide microarrays for plant glycobiology and cell wall research . These microarrays can help researchers understand the structure and function of plant cell walls .

Production of Oligosaccharides

Laminaripentaose is one of the oligosaccharides produced from the hydrolysis of β-glucans . This process is important in the production of oligosaccharides for various applications, including food and pharmaceutical industries .

Safety and Hazards

Laminaripentaose is non-reactive under normal conditions of use, storage, and transport . In case of fire, toxic fumes may be released . First-aid measures include removing the person to fresh air and keeping comfortable for breathing, washing skin with plenty of water, rinsing eyes with water as a precaution, and calling a poison center or a doctor if you feel unwell .

Future Directions

Future work is needed to understand the mechanisms behind LPHase-induced immunity and its suppression .

properties

IUPAC Name

(3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O26/c31-1-6-11(36)16(41)17(42)27(49-6)54-23-13(38)8(3-33)51-29(19(23)44)56-25-15(40)10(5-35)52-30(21(25)46)55-24-14(39)9(4-34)50-28(20(24)45)53-22-12(37)7(2-32)48-26(47)18(22)43/h6-47H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22+,23+,24+,25+,26?,27+,28+,29+,30+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQINGLDFWYORW-IMLBFRLQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]([C@H](OC([C@@H]5O)O)CO)O)CO)O)CO)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

828.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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